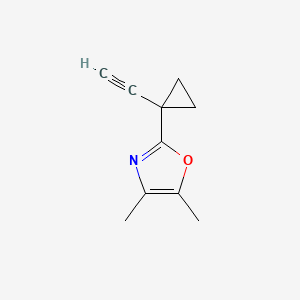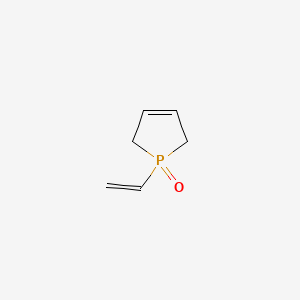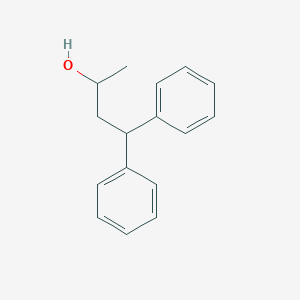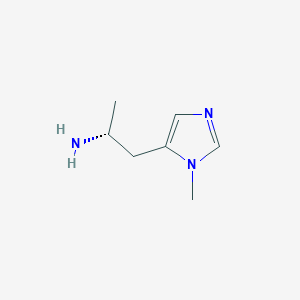
3,5-Dibromothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromothiophene-2-carbonyl chloride: is a chemical compound with the following structure:
BrBr
∣∣
C=SCl
It belongs to the class of thiophene-based compounds , which are known for their exceptional optical and conductive properties. Thiophenes are widely used in electronic and optoelectronic applications due to their unique characteristics.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,5-dibromothiophene-2-carbonyl chloride. One common approach involves the bromination of thiophene-2-carbonyl chloride using bromine or a brominating agent.
Reaction Conditions:: The bromination reaction typically occurs under mild conditions, with bromine being added dropwise to the thiophene-2-carbonyl chloride solution. The reaction can be catalyzed by Lewis acids or other brominating agents.
Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: 3,5-dibromothiophene-2-carbonyl chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Reduction of the carbonyl chloride group can yield different derivatives.
Bromine (Br₂): Used for bromination reactions.
Lewis acids (e.g., AlCl₃): Catalyze bromination reactions.
Reducing agents (e.g., LiAlH₄): Employed for reduction reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromothiophene-2-carbonyl chloride finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of conductive polymers and optoelectronic materials.
Chemical Sensors: Due to its sensitivity to certain analytes.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In conductive polymers, it contributes to charge transport.
- In chemical sensors, it interacts with target molecules, leading to measurable responses.
Vergleich Mit ähnlichen Verbindungen
While 3,5-dibromothiophene-2-carbonyl chloride is unique in its bromine substitution pattern, similar compounds include other halogenated thiophenes like 2-bromothiophene-3-carbonyl chloride.
Eigenschaften
Molekularformel |
C5HBr2ClOS |
|---|---|
Molekulargewicht |
304.39 g/mol |
IUPAC-Name |
3,5-dibromothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H |
InChI-Schlüssel |
JBVNZKXQPUTMJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)C(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)



![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)



![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)



